molecular formula C11H14O4 B13974705 Isopropyl 2,4-hydroxy-6-methylbenzoate CAS No. 31489-29-9

Isopropyl 2,4-hydroxy-6-methylbenzoate

Cat. No.: B13974705
CAS No.: 31489-29-9
M. Wt: 210.23 g/mol
InChI Key: KOOFBAZCFXMKFF-UHFFFAOYSA-N
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Description

Isopropyl 2,4-hydroxy-6-methylbenzoate (IUPAC name: isopropyl 2,4-dihydroxy-6-methylbenzoate) is a benzoic acid derivative featuring hydroxyl groups at positions 2 and 4, a methyl substituent at position 6, and an isopropyl ester group. These compounds are often studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their reactive phenolic and ester functionalities.

Properties

CAS No.

31489-29-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

propan-2-yl 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3

InChI Key

KOOFBAZCFXMKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,4-dihydroxy-6-methylbenzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-dihydroxy-6-methylbenzoate+H2O\text{2,4-dihydroxy-6-methylbenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{isopropyl 2,4-dihydroxy-6-methylbenzoate} + \text{H}_2\text{O} 2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2​SO4​​isopropyl 2,4-dihydroxy-6-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of isopropyl 2,4-dihydroxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,4-dihydroxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2,4-dihydroxy-6-methylbenzoquinone.

    Reduction: The major product is 2,4-dihydroxy-6-methylbenzyl alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Isopropyl 2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the formulation of certain cosmetic and pharmaceutical products due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of isopropyl 2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of Isopropyl 2,4-hydroxy-6-methylbenzoate and its closest analogs identified in the literature:

Compound Name CAS Number Substituent Positions Ester Group Molecular Formula Similarity Score Key Differences
This compound N/A 2,4-OH; 6-CH₃ Isopropyl C₁₁H₁₄O₄ (inferred) Reference compound for comparison
Methyl 2,4-dihydroxy-5-isopropylbenzoate 943519-37-7 2,4-OH; 5-isopropyl Methyl C₁₁H₁₄O₄ 0.91 Isopropyl at position 5 instead of methyl at 6
Ethyl 2-hydroxy-6-methylbenzoate 6555-40-4 2-OH; 6-CH₃ Ethyl C₁₀H₁₂O₃ 0.90 Lacks 4-OH group; ethyl ester
Ethyl 2,4-dihydroxy-6-pentylbenzoate 38862-65-6 2,4-OH; 6-pentyl Ethyl C₁₅H₂₂O₄ 0.91 Longer alkyl chain (pentyl) at position 6
2,4-Dihydroxy-5-isopropylbenzoic acid 1184181-48-3 2,4-OH; 5-isopropyl C₁₀H₁₂O₄ 0.92 Carboxylic acid instead of ester

Key Observations from Comparative Studies

Substituent Position Impact :

  • The position of substituents significantly affects reactivity and solubility. For example, Methyl 2,4-dihydroxy-5-isopropylbenzoate (CAS 943519-37-7) shares the same hydroxyl group positions (2,4) as the target compound but replaces the 6-methyl with a 5-isopropyl group, reducing steric hindrance near the ester moiety .
  • Ethyl 2-hydroxy-6-methylbenzoate (CAS 6555-40-4) lacks the 4-OH group, which diminishes its hydrogen-bonding capacity and alters its acidity compared to the target compound .

Acid vs. Ester Functionality :

  • The carboxylic acid derivative 2,4-Dihydroxy-5-isopropylbenzoic acid (CAS 1184181-48-3) exhibits higher polarity and acidity (pKa ~2.5–3.0) compared to ester derivatives, making it more suitable for ion-exchange applications .

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